REACTION_CXSMILES
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[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[C:7]1([CH:13]2[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[NH2:5][C:4]1[N:3]=[C:1]([NH2:2])[C:15]2[CH2:14][CH:13]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:18][CH2:17][C:16]=2[N:6]=1
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Name
|
|
Quantity
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4.2 g
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Type
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reactant
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Smiles
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C(#N)NC(=N)N
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Name
|
|
Quantity
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13.1 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C1CCC(CC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared in a manner analogous to that of Example 1
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Type
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CUSTOM
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Details
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The crude product was recrystallized from ethanol
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Name
|
|
Type
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product
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Smiles
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NC1=NC=2CCC(CC2C(=N1)N)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |